molecular formula C18H18O2 B13441363 Honokiol-13C6

Honokiol-13C6

Cat. No.: B13441363
M. Wt: 272.29 g/mol
InChI Key: FVYXIJYOAGAUQK-XZRQEUBQSA-N
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Description

Honokiol-13C6 is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark, seed cones, and leaves of Magnolia species. Honokiol has been traditionally used in Eastern medicine for its therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects . This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Honokiol-13C6 involves the incorporation of carbon-13 isotopes into the honokiol molecule. This can be achieved through several synthetic routes, including:

    Grignard Reaction: A common method where carbon-13 labeled Grignard reagents react with appropriate precursors to form the desired biphenolic structure.

    Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between carbon-13 labeled boronic acids and halogenated aromatic compounds is another effective method.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: Honokiol-13C6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert honokiol into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of honokiol, each with distinct chemical and biological properties .

Scientific Research Applications

Honokiol-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

Honokiol-13C6 exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Honokiol-13C6 is compared with other similar compounds, such as:

    Magnolol: Another biphenolic compound from Magnolia species, structurally similar to honokiol but with different physicochemical properties and stability.

    4-O-Methylhonokiol: A methylated derivative of honokiol with distinct biological activities.

    Obovatol: Another neolignan from Magnolia species with unique therapeutic properties.

Uniqueness: this compound’s uniqueness lies in its isotopic labeling, which allows for precise tracing and study of its metabolic and pharmacokinetic properties, providing valuable insights into its therapeutic potential .

Properties

Molecular Formula

C18H18O2

Molecular Weight

272.29 g/mol

IUPAC Name

2-(4-hydroxy-3-prop-2-enyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-4-prop-2-enylphenol

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2/i8+1,10+1,12+1,14+1,15+1,17+1

InChI Key

FVYXIJYOAGAUQK-XZRQEUBQSA-N

Isomeric SMILES

C=CCC1=CC(=C(C=C1)O)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)CC=C

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C

Origin of Product

United States

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